Ethyl (E)-3-(2-thienyl)prop-2-enoate
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Overview
Description
Ethyl (E)-3-(thiophen-2-yl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with a thiophene ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(thiophen-2-yl)acrylate typically involves the reaction of thiophene-2-carbaldehyde with ethyl acrylate in the presence of a base. A common method is the Knoevenagel condensation reaction, where thiophene-2-carbaldehyde is reacted with ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or toluene.
Industrial Production Methods
On an industrial scale, the production of ethyl (E)-3-(thiophen-2-yl)acrylate can be achieved through continuous flow processes that ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also involve the use of automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(thiophen-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed for reduction.
Substitution: Halogenation can be carried out using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl 3-(thiophen-2-yl)propanoate.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl (E)-3-(thiophen-2-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (E)-3-(thiophen-2-yl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the target molecule it interacts with. The thiophene ring can engage in π-π interactions, while the acrylate moiety can participate in Michael addition reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(thiophen-2-yl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (E)-3-(furan-2-yl)acrylate: Similar structure but with a furan ring instead of a thiophene ring.
Ethyl (E)-3-(pyridin-2-yl)acrylate: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
Ethyl (E)-3-(thiophen-2-yl)acrylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. The thiophene ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile in synthetic applications.
Properties
IUPAC Name |
ethyl 3-thiophen-2-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRCDOMEJDUQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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